![molecular formula C14H25NO B14504510 2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane CAS No. 63075-46-7](/img/structure/B14504510.png)
2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[25]octane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane involves several steps, starting from readily available starting materials. One common approach is the annulation strategy, which involves the formation of the spirocyclic ring system through cyclization reactions. The reaction conditions typically include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
1-oxa-2-azaspiro[2.5]octane: Shares a similar spirocyclic structure but lacks the cyclohexyl and dimethyl groups.
2-azaspiro[3.4]octane: Another spirocyclic compound with different substituents and ring sizes.
Uniqueness
2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl and dimethyl groups can influence the compound’s reactivity, stability, and interactions with molecular targets.
Properties
CAS No. |
63075-46-7 |
|---|---|
Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
2-cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C14H25NO/c1-11-7-6-8-12(2)14(11)15(16-14)13-9-4-3-5-10-13/h11-13H,3-10H2,1-2H3 |
InChI Key |
IFRBTSMXKHNREX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C12N(O2)C3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
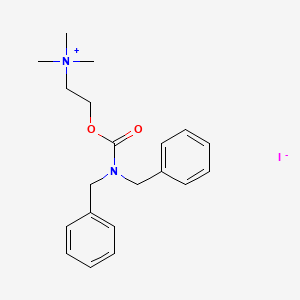

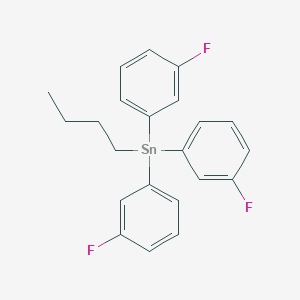
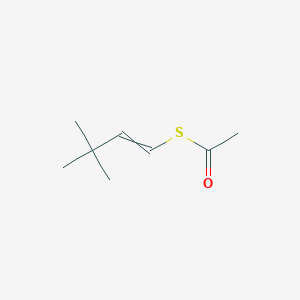

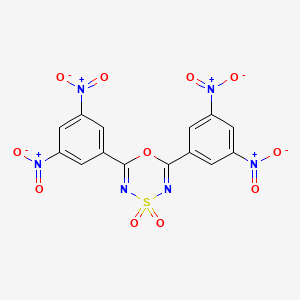
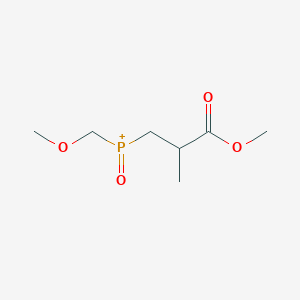

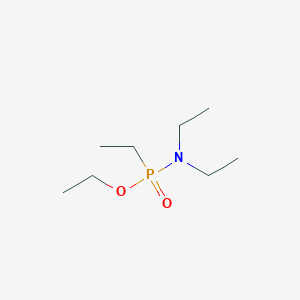
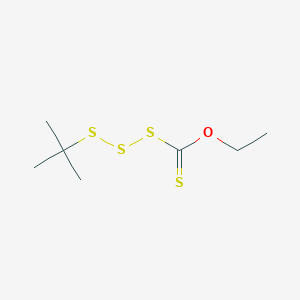
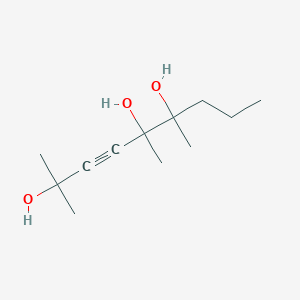

![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
